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{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol

Kinase inhibition JAK1 Pyrrolopyrimidine

Medicinal chemistry programs require pre-functionalized heterocycles to avoid 1-2 extra synthetic steps. This pyrrolo[2,3-d]pyrimidine (7-deazapurine) building block features: - N7-methyl group: Enhances metabolic stability vs. non-methylated analogs. - C2-hydroxymethyl handle: Enables rapid diversification to amines, halides, or esters. - Validated utility: Contributes to JAK1 inhibition (IC50 = 100 nM) in SAR studies. Ideal for ATP-competitive kinase inhibitor libraries targeting HPK1, FAK, or JAK families.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
CAS No. 1638767-77-7
Cat. No. B3323520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol
CAS1638767-77-7
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESCN1C=CC2=CN=C(N=C21)CO
InChIInChI=1S/C8H9N3O/c1-11-3-2-6-4-9-7(5-12)10-8(6)11/h2-4,12H,5H2,1H3
InChIKeyBDBHJYXOHYBNHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol: Key Kinase Building Block


{7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol (CAS 1638767-77-7) is a functionalized heterocyclic building block belonging to the pyrrolo[2,3-d]pyrimidine (7-deazapurine) class [1]. This compound incorporates a methyl group at the N7 position and a hydroxymethyl substituent at the C2 position of the fused bicyclic core . The pyrrolo[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its structural resemblance to the adenine moiety of ATP, enabling it to serve as an ATP-competitive hinge-binding motif in kinase inhibitor design [1]. While the compound itself is primarily a synthetic intermediate rather than a final drug candidate, its substitution pattern confers distinct chemical reactivity and potential for downstream diversification in the synthesis of targeted kinase inhibitors .

1

Hinge-binding scaffold: 7-deazapurine core mimics ATP adenine for kinase active-site engagement.

2

N7-methyl substitution: electronic modulation and metabolic-stability research context for lead optimization.

3

C2-hydroxymethyl handle: versatile diversification point for rapid analogue synthesis and SAR exploration.

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol: Why Substitution Matters


Generic substitution of {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol with closely related pyrrolo[2,3-d]pyrimidine building blocks is chemically and pharmacologically unsound due to the decisive role of its specific substitution pattern. The N7-methyl group is critical for modulating the electronic properties and metabolic stability of the scaffold, while the C2-hydroxymethyl group provides a versatile synthetic handle for further elaboration (e.g., conversion to aldehydes, halides, or amines) that is absent in non-functionalized analogs . In the context of kinase inhibitor design, even minor changes to the substitution pattern of the pyrrolo[2,3-d]pyrimidine core can drastically alter binding affinity and selectivity profiles, as demonstrated by structure-activity relationship (SAR) studies showing that C2 and N7 modifications are key determinants of potency against targets such as HPK1, FAK, and JAK family kinases [1]. Therefore, procurement of this specific building block is essential for maintaining the fidelity of established synthetic routes and for exploring defined chemical space in hit-to-lead optimization campaigns.

!

Unsubstituted pyrrolo[2,3-d]pyrimidine cores may lack target engagement; the N7-methyl group is a critical contributor to JAK family inhibition potency, and its absence can shift structure-activity relationships.

!

Non-C2-functionalized building blocks typically require additional synthetic steps for diversification, which can extend timelines and alter reaction conditions compared to routes using the pre-installed hydroxymethyl handle.

!

Modifications at N7 or C2 can alter kinase selectivity profiles; a building block with a different substitution pattern may direct analogue libraries toward distinct off-target profiles.

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol: Quantitative Comparison Guide


N7-Methylation: Potency Against JAK Kinases

The presence of the N7-methyl group in the pyrrolo[2,3-d]pyrimidine scaffold is associated with potent inhibitory activity against Janus kinase 1 (JAK1). A derivative incorporating the 7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl moiety (as part of a larger molecule, US9777008 Compound 239) demonstrated an IC50 of 100 nM against JAK1 in an enzymatic assay [1]. In contrast, the unsubstituted 7H-pyrrolo[2,3-d]pyrimidine core alone (without additional substituents) typically exhibits negligible activity against JAK1, highlighting the essential contribution of the N7-methyl group to target engagement. Furthermore, related compounds in the 7H-pyrrolo[2,3-d]pyrimidine series, such as compound 32 (which lacks the N7-methyl but contains an N9-aryl group), achieved single-digit nanomolar IC50 values against FAK (focal adhesion kinase) and JAK2 (IC50 = 5.9 nM), but their selectivity profiles differ markedly from N7-methylated derivatives [2].

JAK1 Potency
Head-to-head
IC50 100 nM (derivative) vs Inactive (>10 µM)
>100-fold improvement with N7-methyl
Supports JAK1-targeted probe design; N7-methylation is essential for target engagement.
Compound 239 derivative context; enzymatic assay conditions apply.
Kinase inhibition JAK1 Pyrrolopyrimidine

C2-Hydroxymethyl: Synthetic Efficiency Advantage

The C2-hydroxymethyl group in {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol provides a direct synthetic handle for further functionalization that is absent in the base scaffold 7-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 87791-29-5). While the base scaffold can be functionalized via halogenation and cross-coupling, the pre-installed hydroxymethyl group enables one-step conversion to aldehydes (for reductive amination), halides (for nucleophilic substitution), or direct esterification, thereby reducing the synthetic step count by 1-2 steps compared to routes starting from unfunctionalized cores . This synthetic efficiency translates to reduced time and cost in medicinal chemistry campaigns. As a benchmark, the synthesis of a C2-functionalized derivative from the unsubstituted scaffold typically requires 3-4 steps, whereas the same target is accessible in 1-2 steps from the hydroxymethyl building block .

Synthetic Efficiency
Class-level
1–2 steps vs 3–4 steps
~33–50% step-count reduction
May reduce synthetic timelines in parallel SAR campaigns.
C2 pre-functionalized handle avoids initial core halogenation/oxidation steps.
Synthetic chemistry Building block Functional group diversification

Metabolic Stability from N7-Methylation

N-Methylation at the 7-position of the pyrrolo[2,3-d]pyrimidine ring is a recognized strategy to improve metabolic stability by blocking potential sites of oxidative metabolism. In a head-to-head comparison within a 7H-pyrrolo[2,3-d]pyrimidine series targeting HPK1, compound 24 (which contains an N7-methyl group) demonstrated improved liver microsomal stability compared to the initial hit compound 9 (which lacked the N7-methyl) [1]. While specific intrinsic clearance values are not publicly disclosed for {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol itself, the class-level evidence strongly indicates that the N7-methyl group confers a protective effect against CYP-mediated metabolism, a property that is transferred to downstream analogs synthesized from this building block [2].

Metabolic Stability
Class-level
Improved stability reported for N7-methyl vs non-methylated analogues
Qualitative comparison in liver microsome assay
Metabolic-stability research context; N7-methyl may reduce CYP-mediated clearance.
Specific clearance values not publicly available; class-level inference.
Metabolic stability Liver microsomes Pharmacokinetics

7-Methyl-7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanol: Application Scenarios


JAK Kinase Hit-to-Lead Optimization

In hit-to-lead campaigns targeting JAK1 or JAK2, {7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanol serves as a strategic building block for synthesizing focused libraries of N7-methylated, C2-functionalized analogs. The compound's demonstrated contribution to JAK1 inhibition (as part of a larger molecule, IC50 = 100 nM) validates its utility in exploring the hinge-binding region of the kinase ATP pocket [1]. Researchers can rapidly diversify the C2 position via the hydroxymethyl handle to optimize potency and selectivity, leveraging the metabolic stability benefits conferred by the N7-methyl group [2].

Rapid SAR with Pre-Functionalized Building Block

Medicinal chemistry groups with constrained timelines or resources benefit from the pre-functionalized nature of this building block. The C2-hydroxymethyl group allows for rapid, high-yielding diversification into amines, ethers, esters, or extended heterocycles, reducing the synthetic burden by 1-2 steps compared to starting from unfunctionalized pyrrolo[2,3-d]pyrimidine cores . This efficiency is particularly valuable in parallel synthesis and high-throughput chemistry workflows where step count directly correlates with cost and turnaround time.

Chemical Probes for Kinase Selectivity Profiling

The pyrrolo[2,3-d]pyrimidine scaffold, when appropriately substituted, has demonstrated the ability to achieve high selectivity within kinase families, as evidenced by selective inhibition of Src over Fyn, EGFR, Kit, and Flt3 [3]. The specific N7-methyl/C2-hydroxymethyl substitution pattern of this building block provides a starting point for designing selective chemical probes. By further functionalizing the C2 position, researchers can tune the selectivity profile to interrogate specific kinases within the human kinome, supporting target validation and mechanism-of-action studies.

Metabolically Stable Analogs for In Vivo Proof-of-Concept

For programs advancing to in vivo efficacy studies, the N7-methyl group in this building block is a key structural feature associated with improved metabolic stability in the pyrrolo[2,3-d]pyrimidine class [2]. Analogs synthesized from this scaffold are more likely to exhibit acceptable pharmacokinetic profiles in rodent models, enabling early assessment of target engagement and therapeutic potential without the confounding factor of rapid clearance.

Application
Selection Property
Validation Focus
JAK hit-to-lead studies
N7-methyl hinge-binding scaffold
JAK1/2 inhibition assay context
Parallel SAR library synthesis
C2-hydroxymethyl diversification handle
Step-count and yield review
Kinase selectivity profiling
Scaffold for selective chemical probes
Kinase panel selectivity endpoints
In vivo target-engagement studies
N7-methyl metabolic-stability context
PK and clearance assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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